
2-((5-Bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is a complex organic compound that features a unique combination of a brominated triazole ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid typically involves multiple steps One common approach starts with the bromination of a naphthalene derivative, followed by the formation of the triazole ring through a cyclization reactionSpecific reaction conditions, such as the use of TMSBr as an acid-promoter, can facilitate the cyclization process and improve yields .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and cyclization steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-((5-Bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to alter the oxidation state of the sulfur atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a wide range of functionalized derivatives.
Scientific Research Applications
2-((5-Bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins or nucleic acids.
Industry: Its use in the development of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of 2-((5-Bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid involves its interaction with specific molecular targets. The brominated triazole ring can interact with enzyme active sites or receptor binding pockets, potentially inhibiting their function. The naphthalene moiety may enhance binding affinity through hydrophobic interactions, while the thioacetic acid group can participate in covalent bonding or hydrogen bonding with target molecules .
Comparison with Similar Compounds
Similar Compounds
5-((2-(4-Bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues: These compounds share a similar triazole ring structure and have been studied for their anticancer activity.
Phenyl boronic acid (PBA) derivatives: These compounds also feature a boronic acid group and have applications in organic synthesis and drug design.
Uniqueness
2-((5-Bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is unique due to its combination of a brominated triazole ring and a naphthalene moiety, which provides a distinct set of chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential for use in multiple scientific fields make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[[5-bromo-4-(4-propylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2S/c1-2-5-11-8-9-14(13-7-4-3-6-12(11)13)21-16(18)19-20-17(21)24-10-15(22)23/h3-4,6-9H,2,5,10H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYOZDSJDRGGGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C2=CC=CC=C12)N3C(=NN=C3Br)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
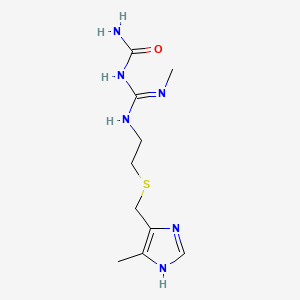
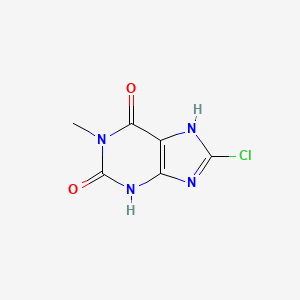
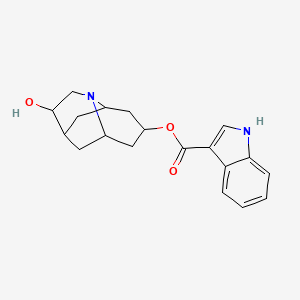
![1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B601790.png)
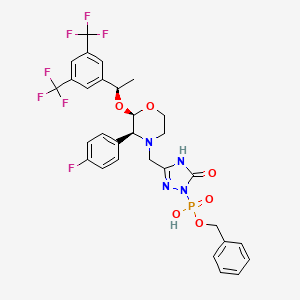
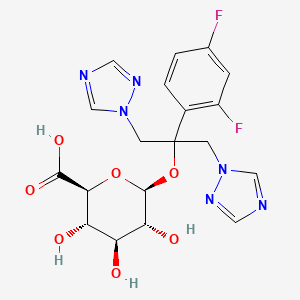
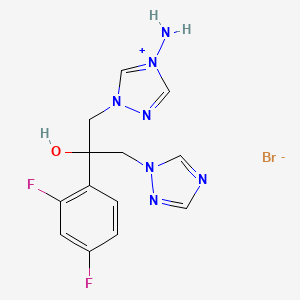
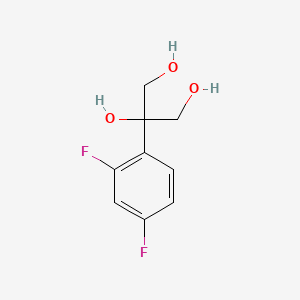
![2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one)](/img/structure/B601799.png)
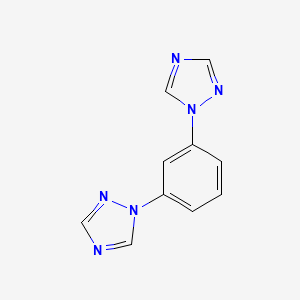
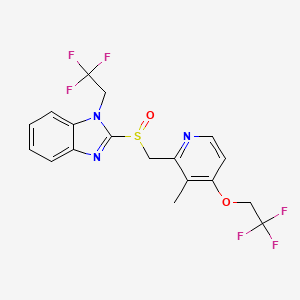
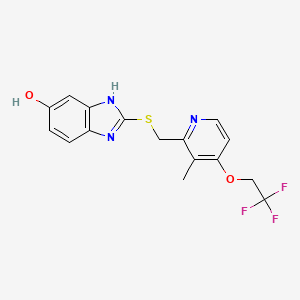
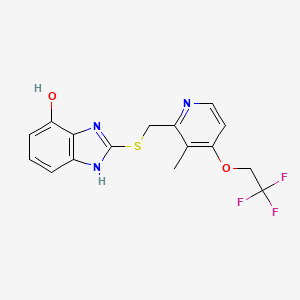
![1-Methyl-12-thioxopyrido[1,2,3,4]imidazole-[1,2-a]benzimidazole-2(12H)-one](/img/structure/B601808.png)
